Enantiomeric Purity: Single (2S,4S) Enantiomer vs. Racemic (rac)-Form in Chiral Recognition
The target compound is unequivocally defined as the single (2S,4S)-enantiomer, whereas the racemic mixture (rac-(2R,4R)-4-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride) contains equal amounts of (2S,4S) and (2R,4R) forms [1]. In chiral biological environments, the single enantiomer is required to establish unambiguous structure-activity relationships; the racemate can display reduced potency, altered selectivity, or even antagonism due to the presence of the inactive or differentially active enantiomer [2].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | ≥95% ee (single (2S,4S) enantiomer, based on supplier specification for research-grade material) |
| Comparator Or Baseline | rac-(2R,4R)-4-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride (1:1 mixture of enantiomers) |
| Quantified Difference | 100% enantiomeric excess relative to the racemate; the racemate contains 50% of the undesired (2R,4R) enantiomer |
| Conditions | Chiral HPLC or SFC analysis under standard conditions; InChIKey BIHOFMQKGQSUGX-RWHJDYSMSA-N (single enantiomer) vs. stereochemically undefined InChIKey for the racemate |
Why This Matters
Using the single enantiomer eliminates pharmacokinetic and pharmacodynamic ambiguity caused by the opposite enantiomer, which is critical for reproducible in vitro and in vivo pharmacological profiling.
- [1] PubChem Compound Summary for CID 155821185, (2S,4S)-4-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride. National Center for Biotechnology Information (2025). View Source
- [2] Fleck, M., Heine, N., Nosse, B., Roth, G. J., & Heimann, A. (2015). Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 9,169,205 B2. View Source
